3α,7α-Dihydroxycoprostanic Acid-d3
Description
Contextualization of Bile Acid Metabolism and Its Physiological Significance
Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in liver hepatocytes. hmdb.canih.gov This metabolic process is a primary route for cholesterol elimination from the body. tandfonline.comnih.gov The main physiological functions of bile acids are traditionally associated with their detergent-like properties, which are essential for the emulsification, digestion, and intestinal absorption of dietary fats and fat-soluble vitamins. hmdb.canih.govbmj.com Beyond digestion, bile acids are now recognized as versatile signaling molecules that regulate their own synthesis and transport. bmj.comsigmaaldrich.com They bind to specific nuclear receptors and cell surface receptors, influencing the homeostasis of cholesterol, glucose, triglycerides, and energy. hmdb.casigmaaldrich.com
After synthesis in the liver, bile acids are conjugated with amino acids like glycine (B1666218) or taurine (B1682933), stored in the gallbladder, and secreted into the intestine upon food intake. mayocliniclabs.comnih.gov A vast majority (approximately 90%) of these bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein, a process known as enterohepatic circulation. hmdb.ca This efficient recycling maintains a stable pool of bile acids. hmdb.ca
Identification of 3α,7α-Dihydroxycoprostanic Acid as a Key C27 Bile Acid Intermediate
The biosynthesis of the two main primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), occurs through complex enzymatic pathways. 3α,7α-Dihydroxycoprostanic acid is a C27 steroid acid that serves as a crucial intermediate in one of these pathways. hmdb.ca Specifically, it is a precursor to CDCA. hmdb.ca While present in only small quantities in the urine of healthy individuals, its metabolic position is significant. hmdb.ca
The final steps of bile acid synthesis, which involve the shortening of the C27 steroid side chain, occur within cellular organelles called peroxisomes. tandfonline.comnih.gov Consequently, elevated levels of C27 bile acid intermediates, including 3α,7α-Dihydroxycoprostanic acid, in serum and urine are indicative of certain genetic metabolic disorders. mayocliniclabs.com These include peroxisomal biogenesis disorders (PBDs) such as Zellweger spectrum disorder, and single-enzyme defects in the bile acid synthesis pathway. tandfonline.comnih.govmayocliniclabs.com Therefore, the measurement of this compound serves as an important diagnostic marker for these conditions. mayocliniclabs.com
Rationale for Research Utilizing Deuterated Analogs: The Role of 3α,7α-Dihydroxycoprostanic Acid-d3
The accurate quantification of endogenous metabolites like bile acids in complex biological samples (e.g., plasma, serum, feces) presents significant analytical challenges. nih.gov Liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for this type of analysis due to its high sensitivity and selectivity. sigmaaldrich.comnih.gov However, variations during sample preparation and analytical phenomena such as ion suppression within the mass spectrometer can affect the accuracy and reproducibility of the results. sigmaaldrich.comnih.gov
To overcome these issues, internal standards are used. sigmaaldrich.com The ideal internal standard behaves identically to the analyte of interest during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer. researchgate.net Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in quantitative mass spectrometry. sigmaaldrich.comresearchgate.netresearchgate.net
This compound is the deuterated form of the natural bile acid intermediate. By incorporating deuterium (B1214612) atoms, its mass is increased without significantly altering its chemical and physical properties. researchgate.net When added to a biological sample at a known concentration at the beginning of the analytical process, it co-elutes with the non-labeled (endogenous) 3α,7α-Dihydroxycoprostanic acid. Any loss or signal variation experienced by the endogenous compound is mirrored by the deuterated standard. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, correcting for matrix effects and ensuring data reliability. nih.govcaymanchem.com
Overview of Research Trajectories for 3α,7α-Dihydroxycoprostanic Acid and Its Deuterated Form
Research involving 3α,7α-Dihydroxycoprostanic acid and its deuterated analog spans several key areas of biomedical science.
Clinical Diagnostics: The primary clinical application is in the diagnosis and monitoring of inborn errors of bile acid synthesis and peroxisomal disorders. mayocliniclabs.com Accurate measurement using the deuterated standard allows for early detection in infants with conditions like cholestasis, enabling timely therapeutic intervention. mayocliniclabs.com
Metabolic Disease Research: Alterations in bile acid profiles are linked to a variety of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers like hepatocellular carcinoma. nih.govnih.gov Research studies use quantitative analysis of bile acid intermediates, including 3α,7α-Dihydroxycoprostanic acid, to understand disease mechanisms and discover potential biomarkers. nih.gov
Data Tables
Table 1: Physicochemical Properties of 3α,7α-Dihydroxycoprostanic Acid
| Property | Value | Source |
| Molecular Formula | C27H46O4 | nih.gov |
| Molecular Weight | 434.7 g/mol | nih.gov |
| Common Synonyms | 3,7-Dihydroxycoprostanic acid; 3,7-DHCA; 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid | nih.gov |
| Primary Function | Metabolic intermediate in bile acid synthesis | hmdb.ca |
Properties
CAS No. |
338976-76-4 |
|---|---|
Molecular Formula |
C₂₇H₄₃D₃O₄ |
Molecular Weight |
437.67 |
Synonyms |
(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; |
Origin of Product |
United States |
Endogenous Biosynthesis and Metabolic Pathways of 3α,7α Dihydroxycoprostanic Acid
Sterol 27-Hydroxylase (CYP27A1) Activity in the Formation of Key Precursors
Sterol 27-hydroxylase (CYP27A1) is a mitochondrial cytochrome P450 enzyme that plays a pivotal role in both the classic and alternative pathways of bile acid synthesis. frontiersin.orgphysiology.org In the alternative pathway, CYP27A1 catalyzes the initial step of cholesterol side-chain oxidation. nih.govfrontiersin.org In the classic pathway, it is involved in intermediate steps. mdpi.comfrontiersin.org This enzyme is crucial for the formation of 27-hydroxycholesterol (B1664032) and cholestenoic acid from cholesterol. physiology.org The activity of CYP27A1 is not only central to bile acid production but also contributes to reverse cholesterol transport and vitamin D3 biosynthesis. physiology.org
Peroxisomal β-Oxidation Pathway and C27 Bile Acid Chain Shortening
The conversion of C27 bile acid intermediates into mature C24 bile acids occurs within the peroxisomes through a process called β-oxidation. nih.govnih.gov Before the side chain can be shortened, it must be activated to a CoA-thioester and transported into the peroxisome. nih.gov The β-oxidation process itself involves a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage, which sequentially shorten the fatty acid chain. embopress.org In the case of C27 bile acids, this process removes a three-carbon unit from the side chain. jci.org
Conversion of 3α,7α-Dihydroxycoprostanic Acid to Primary C24 Bile Acids
Enzymatic Transformations Leading to Chenodeoxycholic Acid Synthesis
The transformation of DHCA to CDCA is accomplished through peroxisomal β-oxidation. nih.govresearchgate.net Studies have shown that rat liver peroxisomes contain the necessary enzymes to catalyze the cleavage of the side chain of DHCA, a process that requires ATP, CoA, Mg2+, and NAD. nih.gov This enzymatic process efficiently converts DHCA into CDCA. jci.org
Role of 12α-Hydroxylation in Divergent Bile Acid Synthesis Pathways
The synthesis of bile acids can diverge to produce different types of primary bile acids, a process significantly influenced by the enzyme sterol 12α-hydroxylase (CYP8B1). nih.gov CYP8B1 is responsible for the 12α-hydroxylation of bile acid intermediates. nih.gov Specifically, it can catalyze the conversion of dihydroxycoprostanic acid (DHCA) into trihydroxycoprostanic acid (THCA). nih.gov This hydroxylation step is a key determinant in whether the final product will be chenodeoxycholic acid (formed in the absence of CYP8B1 activity) or cholic acid (requiring CYP8B1 activity). nih.govnih.gov
Analytical Methodologies and Applications of 3α,7α Dihydroxycoprostanic Acid D3
Design and Synthesis Considerations for Deuterated Bile Acid Standards
The development of deuterated internal standards is a meticulous process that aims to create molecules that are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. clearsynth.com For bile acids, deuterium (B1214612) (a stable isotope of hydrogen) is commonly used. researchgate.net The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the introduction of three deuterium atoms into the molecule. The position of the deuterium labels is critical; they must be in a stable position that does not exchange with hydrogen atoms from the solvent or during sample preparation and analysis. acs.org
The primary goal is to produce a standard that co-elutes with the endogenous analyte during chromatography but is clearly distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. clearsynth.comnih.gov This co-elution is vital for compensating for variations in sample preparation, injection volume, and ionization efficiency, which are common sources of error in quantitative analysis. clearsynth.comisolife.nl The synthesis of these standards can be complex, sometimes involving multiple steps of protection, reaction, and deprotection to achieve the desired labeling pattern. acs.org
Stable Isotope Dilution Mass Spectrometry (SID-MS) Techniques
Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the quantitative analysis of small molecules, including bile acids. isolife.nl This technique relies on the addition of a known amount of a stable isotope-labeled internal standard, like this compound, to the sample at the beginning of the analytical workflow. clearsynth.com By comparing the signal intensity of the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as the standard corrects for any analyte loss during sample processing and analysis. clearsynth.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-mass spectrometry (LC-MS) and its more selective counterpart, tandem mass spectrometry (LC-MS/MS), are powerful techniques for bile acid analysis. nih.govmdpi.com These methods offer high sensitivity and specificity, allowing for the separation and quantification of a wide range of bile acids and their conjugates from complex biological samples. mdpi.comsciex.com
In a typical LC-MS/MS workflow, the sample is first subjected to a protein precipitation step, often using an organic solvent like acetonitrile (B52724) or methanol (B129727) containing the deuterated internal standards. sigmaaldrich.com The supernatant is then evaporated and reconstituted before injection into the LC system. sigmaaldrich.com Reversed-phase chromatography, often using a C18 column, is commonly employed to separate the bile acids based on their hydrophobicity. nih.govlabcorp.com The separated analytes then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI) in negative ion mode. nih.govlabcorp.com
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. nih.govnih.gov The use of this compound as an internal standard in these methods allows for the precise quantification of its non-labeled counterpart. researchgate.net
Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Setting |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This table provides a general example of LC-MS/MS parameters; specific conditions can vary based on the instrument and the specific bile acids being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Bile Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. shimadzu.com However, due to the low volatility of bile acids, a derivatization step is required prior to analysis. shimadzu.com This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups to increase their volatility. shimadzu.com
In GC-MS analysis, a deuterated internal standard like this compound is added to the sample before derivatization. After derivatization, the sample is injected into the gas chromatograph, where the bile acid derivatives are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. shimadzu.com Similar to LC-MS, selected ion monitoring (SIM) can be used to enhance specificity by monitoring specific m/z values for the analyte and the internal standard. nih.gov
While GC-MS can provide excellent chromatographic resolution, the need for derivatization adds an extra step to the sample preparation process and can introduce variability. shimadzu.com
High-Resolution/Accurate Mass Spectrometry Applications
High-resolution/accurate mass spectrometry (HRAMS), often coupled with liquid chromatography, has emerged as a powerful tool for both targeted and untargeted metabolomics, including the analysis of bile acids. nih.govnih.gov HRAMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, can measure the m/z of ions with very high accuracy, typically within a few parts per million (ppm). nih.gov
This high mass accuracy allows for the confident identification of compounds based on their elemental composition. nih.gov In the context of bile acid analysis, HRAMS can help to differentiate between isobaric species (molecules with the same nominal mass but different elemental compositions) and to identify unknown or unexpected bile acid metabolites. nih.gov When used with a deuterated internal standard like this compound, HRAMS enables accurate quantification while simultaneously providing a high degree of confidence in analyte identification. sciex.com
Method Validation Strategies for Quantitative Analysis
The validation of any quantitative analytical method is essential to ensure the reliability and accuracy of the data. For bile acid analysis using deuterated internal standards, method validation typically follows established guidelines and includes the assessment of several key parameters. mdpi.comnih.gov
Key Method Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.govoup.com This is typically assessed by analyzing a series of calibration standards.
Accuracy: The closeness of the measured concentration to the true concentration. nih.gov It is often evaluated by analyzing quality control (QC) samples at different concentration levels.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels.
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. labcorp.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. mdpi.com
Recovery: The efficiency of the extraction process, determined by comparing the analyte signal in a pre-spiked sample to a post-spiked sample. nih.gov
Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. restek.com The use of a co-eluting deuterated internal standard like this compound is crucial for compensating for matrix effects. clearsynth.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). mdpi.comnih.gov
Role of this compound as an Internal Standard in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov Given the complexity of the metabolome and the wide range of metabolite concentrations, the use of internal standards is critical for achieving accurate and reproducible results. isolife.nlsigmaaldrich.com
This compound plays a vital role as an internal standard in targeted and untargeted metabolomics studies focused on bile acid metabolism. sigmaaldrich.com In targeted metabolomics, where a predefined set of bile acids is quantified, this deuterated standard allows for the accurate determination of the concentration of its endogenous counterpart. nih.gov
In untargeted metabolomics, where the goal is to profile as many metabolites as possible, a suite of deuterated standards representing different classes of compounds is often used. sigmaaldrich.com The inclusion of this compound in such a mixture helps to ensure the quality and reliability of the data for bile acids. sigmaaldrich.com It aids in data normalization, corrects for analytical variability, and helps to build confidence in the identification and relative quantification of other bile acids, especially when authentic standards are not available. clearsynth.comisolife.nl The use of such standards is fundamental to obtaining high-quality, comparable data in large-scale metabolomics studies. nih.gov
Ensuring Reproducibility and Accuracy in Complex Biological Matrices
The quantification of bile acids in biological matrices such as plasma, serum, and feces is inherently challenging due to the complexity of these samples. nih.govnih.gov The presence of numerous endogenous compounds can interfere with the analytical signal of the target bile acids. restek.com To overcome this, stable isotope-labeled internal standards, like this compound, are indispensable. sigmaaldrich.comnih.gov
The principle behind using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart throughout the analytical process, including extraction, derivatization, and chromatographic separation. aptochem.com However, due to its increased mass, it can be distinguished by a mass spectrometer. aptochem.com By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during sample processing or variations in instrument response can be corrected for by monitoring the signal of the internal standard. This normalization is critical for achieving high precision and accuracy in quantitative analyses. nih.govresearchgate.net
Key aspects of ensuring reproducibility and accuracy include:
Sample Preparation: Methods often involve protein precipitation to remove larger molecules that can interfere with the analysis. researchgate.netchromatographyonline.com
Chromatographic Separation: Techniques like liquid chromatography (LC) are essential to separate the various bile acids from each other and from other matrix components before they enter the mass spectrometer. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detecting and quantifying the specific bile acids and the internal standard. nih.govnih.gov
Research has demonstrated that the use of deuterated internal standards significantly improves the reproducibility of bile acid quantification. For instance, studies have shown that methods employing these standards achieve low coefficients of variation (CV), often below 15%, indicating high precision in the measurements across different samples and analytical runs. nih.gov
Table 1: Representative Inter-day and Intra-day Precision for Bile Acid Quantification using Deuterated Internal Standards This table is a representative example based on typical performance data from validated LC-MS/MS methods for bile acid analysis.
| Analyte | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) |
|---|---|---|---|
| Cholic Acid | 10 | 5.2 | 7.8 |
| 100 | 3.8 | 5.1 | |
| 1000 | 2.5 | 4.3 | |
| Chenodeoxycholic Acid | 10 | 6.1 | 8.5 |
| 100 | 4.5 | 6.2 | |
| 1000 | 3.1 | 5.0 | |
| Deoxycholic Acid | 10 | 7.3 | 9.1 |
| 100 | 5.0 | 6.8 | |
| 1000 | 3.9 | 5.5 |
Minimizing Matrix Effects and Ion Suppression in LC-MS Analysis
Matrix effects, particularly ion suppression, are a significant hurdle in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. chromatographyonline.commdpi.com These effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to an underestimation of its concentration. chromatographyonline.com Phospholipids (B1166683) are major contributors to matrix effects in plasma and serum samples. nih.gov
The use of a co-eluting, stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects. mdpi.com Since the internal standard and the analyte are structurally and chromatographically similar, they are affected by ion suppression to a comparable extent. aptochem.com Therefore, the ratio of the analyte signal to the internal standard signal remains relatively constant, even in the presence of varying matrix effects, allowing for accurate quantification. nih.gov
Strategies to minimize matrix effects in conjunction with internal standards include:
Effective Sample Cleanup: Robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, can remove a significant portion of interfering matrix components before LC-MS analysis. nih.gov
Chromatographic Optimization: Developing a chromatographic method that separates the analytes of interest from the bulk of the matrix components is crucial. nih.govnih.gov This can involve adjusting the mobile phase composition, gradient profile, and the type of chromatographic column used. nih.gov For example, resolving analytes from highly suppressing phospholipids can significantly improve data quality. nih.gov
"Dilute and Shoot" approach: In some cases, simply diluting the sample can reduce the concentration of interfering substances to a level where their impact on ionization is negligible. mdpi.com
Table 2: Impact of a Deuterated Internal Standard on Mitigating Matrix Effects This table illustrates the conceptual impact of using a deuterated internal standard to correct for ion suppression.
| Sample | Analyte Signal (without IS) | Analyte Signal (with IS) | Internal Standard Signal | Corrected Analyte Signal (Analyte/IS Ratio) |
|---|---|---|---|---|
| Standard in Solvent | 100,000 | 100,000 | 50,000 | 2.0 |
| Sample with Low Matrix Effect | 90,000 | 90,000 | 45,000 | 2.0 |
| Sample with High Matrix Effect | 50,000 | 50,000 | 25,000 | 2.0 |
Application in Untargeted and Targeted Metabolomic Profiling of Bile Acid Pathways
Metabolomics, the comprehensive study of small molecules in a biological system, provides a powerful lens through which to view the intricate network of bile acid metabolism. youtube.com Both untargeted and targeted metabolomic approaches are employed, with this compound and other deuterated standards playing a key role in ensuring data quality. sigmaaldrich.com
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to gain a broad overview of the metabolic state. nih.govfrontiersin.org In the context of bile acid research, untargeted metabolomics can help identify novel bile acid metabolites or reveal unexpected changes in bile acid pathways in response to disease or therapeutic intervention. nih.gov The use of internal standards helps to correct for analytical variability, making the subtle changes detected in untargeted studies more reliable.
Targeted Metabolomics: This method focuses on the precise and accurate quantification of a specific, predefined set of metabolites, such as a panel of primary and secondary bile acids. frontiersin.orgmdpi.com Targeted analysis is often used to validate findings from untargeted studies or to monitor specific biomarkers of disease. mdpi.com In targeted bile acid analysis, a suite of deuterated internal standards, including this compound, is essential for achieving the high accuracy and precision required for clinical and diagnostic applications. nih.gov
Research findings from metabolomic studies of bile acid pathways have shed light on:
The role of bile acids in metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). researchgate.net
The intricate interplay between gut microbiota and bile acid metabolism, as gut bacteria are responsible for converting primary bile acids into secondary bile acids. youtube.com
The involvement of altered bile acid profiles in various liver diseases. metwarebio.com
The potential of bile acids as signaling molecules that regulate their own synthesis and influence glucose, lipid, and energy metabolism. researchgate.netnih.gov
Investigating Bile Acid Homeostasis and Metabolic Perturbations Using 3α,7α Dihydroxycoprostanic Acid D3
Tracing Metabolic Flux and Turnover Rates of Bile Acids
The use of stable isotope tracers like 3α,7α-Dihydroxycoprostanic Acid-d3 is central to the isotope dilution technique for measuring the kinetics of bile acids. tandfonline.com This method involves administering a known amount of the labeled compound and subsequently measuring the isotopic enrichment in the bile acid pool over time. By analyzing samples, typically from blood or bile, researchers can determine the pool size, synthesis rate, and fractional turnover rate of endogenous bile acids. tandfonline.comnih.gov
As 3α,7α-Dihydroxycoprostanic Acid is a precursor to chenodeoxycholic acid (CDCA), introducing its deuterated (d3) form allows researchers to trace its conversion and incorporation into the CDCA pool. hmdb.ca The rate at which the d3-label is diluted by newly synthesized, unlabeled molecules provides a direct measure of the CDCA synthesis rate. This approach offers a dynamic view of metabolic flux, revealing how quickly bile acids are produced and cleared, which is crucial for understanding the regulation of cholesterol catabolism. nih.gov
Table 1: Illustrative Research Findings on Bile Acid Kinetics using Isotope Dilution
| Parameter | Healthy Control Group | Metabolic Syndrome Group | Interpretation |
| CDCA Pool Size (µmol/kg) | 35.0 ± 5.2 | 55.0 ± 7.8 | Expanded bile acid pool in metabolic syndrome. |
| CDCA Synthesis Rate (µmol/kg/day) | 10.5 ± 2.1 | 8.2 ± 1.9 | Reduced synthesis rate, potentially indicating feedback inhibition. |
| Fractional Turnover Rate (pools/day) | 0.30 ± 0.05 | 0.15 ± 0.04 | Slower turnover, suggesting impaired clearance or circulation. |
This table presents hypothetical data to illustrate the types of research findings generated from stable isotope dilution studies. Actual values can vary based on the specific study design and population.
Elucidating Enzymatic Kinetics and Reaction Mechanisms
This compound serves as a valuable substrate for investigating the kinetics and mechanisms of enzymes involved in the alternative (or acidic) pathway of bile acid synthesis. nih.gov This pathway is initiated by the hydroxylation of cholesterol at side-chain positions, followed by modifications to the steroid nucleus. youtube.com Key enzymes in the conversion of cholesterol to CDCA include sterol 27-hydroxylase (CYP27A1) and oxysterol 7α-hydroxylase (CYP7B1). nih.gov
By introducing this compound into in vitro assays containing purified enzymes or cellular homogenates, researchers can:
Track Reaction Progress: The conversion of the d3-labeled substrate to subsequent d3-labeled products can be monitored using mass spectrometry. mssm.edu
Determine Kinetic Parameters: This allows for the calculation of key enzymatic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), providing insight into enzyme affinity and catalytic efficiency for this specific intermediate.
Identify Metabolites: The precise mass shift provided by the deuterium (B1214612) label aids in the unambiguous identification of downstream metabolites, helping to confirm reaction pathways and identify potential branch points.
This approach has been instrumental in confirming the roles of specific cytochrome P450 enzymes and peroxisomal enzymes in the side-chain oxidation and shortening required to form the mature C24 bile acid, chenodeoxycholic acid, from its C27 precursors. nih.govgenome.jp
Assessment of Enterohepatic Circulation Dynamics using Stable Isotope Tracers
Enterohepatic circulation is the highly efficient process of recycling bile acids between the liver and the intestine, a cycle that may repeat 4 to 12 times daily. nih.gov This circulation is vital for maintaining bile flow and facilitating lipid absorption. Stable isotope tracers are exceptionally suited for studying the dynamics of this system. nih.gov
Following administration, this compound and its subsequent metabolites, such as d3-chenodeoxycholic acid and its glycine (B1666218) or taurine (B1682933) conjugates, can be tracked as they move through the enterohepatic circuit. Researchers can collect serial samples of blood and, where feasible, bile to map the time course of absorption, hepatic uptake, biliary secretion, and intestinal reabsorption. nih.govnih.gov This allows for the quantification of key transport efficiencies and transit times, providing a comprehensive picture of circulatory dynamics. Disruptions in this pathway, whether due to genetic defects in transporters or disease states, can be precisely identified and quantified using this tracer methodology.
Influence of Dietary or Environmental Factors on 3α,7α-Dihydroxycoprostanic Acid Metabolism in Research Models
The metabolism of bile acids is significantly influenced by external factors, including diet and environmental exposures. semanticscholar.orgnih.gov this compound is an ideal tool for investigating these interactions in research models. By administering the labeled compound, scientists can create a controlled baseline and then introduce a variable, such as a specific diet or a chemical exposure, to measure its direct impact on the metabolic fate of this bile acid precursor.
For instance, studies have shown that dietary components can modulate the expression and activity of key enzymes like CYP7A1. semanticscholar.org High-fiber diets are known to bind bile acids in the gut, increasing fecal excretion and stimulating synthesis, while certain polyphenols found in plants may also regulate synthesis pathways. semanticscholar.orgnih.gov In a research setting, animal models could be fed diets rich in specific polyphenols, and the metabolism of administered this compound could be traced to see if the rate of its conversion to CDCA is altered. Similarly, exposure to environmental factors like antibiotic residues, which can alter gut microbiota, has been shown to impact bile acid profiles. nih.gov Using a d3-labeled tracer in such studies can pinpoint the specific steps in the metabolic pathway that are affected by these microbial shifts.
Table 2: Summary of Research Findings on Polyphenol Influence on Bile Acid Synthesis Enzymes
| Polyphenol | Model System | Observed Effect on Key Genes/Proteins | Potential Impact on Metabolism |
| Resveratrol | Mice / Human Cells | Increased expression of CYP7A1 via LXRα or other signaling pathways. semanticscholar.org | May accelerate the conversion of cholesterol to bile acids. semanticscholar.org |
| Quercetin | Rodent Models | Modulation of FXR signaling, a key regulator of bile acid synthesis. semanticscholar.org | Potential to alter the feedback inhibition of bile acid production. semanticscholar.org |
| Puerarin | Animal Models | Reported to influence bile acid excretion and synthesis pathways. semanticscholar.org | May enhance the overall flux through the bile acid synthesis pathway. semanticscholar.org |
This table summarizes findings from review articles on how different polyphenols can affect enzymes and regulatory pathways involved in bile acid metabolism.
Role of 3α,7α Dihydroxycoprostanic Acid in Research on Inherited Disorders of Bile Acid Synthesis
Peroxisomal Disorders and the Accumulation of C27 Bile Acids
Peroxisomes are cellular organelles that play a crucial role in the final steps of bile acid synthesis, specifically the β-oxidation of the C27 bile acid intermediates 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) to form the mature C24 bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), respectively. nih.govnih.gov In peroxisomal disorders, this process is impaired, leading to the accumulation of these C27 bile acid intermediates. nih.govnih.gov Research has shown that these accumulating C27-bile acids are more cytotoxic than the mature C24-bile acids, with DHCA being identified as particularly cytotoxic. nih.gov
Zellweger spectrum disorders (ZSD) are a group of autosomal recessive disorders characterized by defective or absent peroxisome biogenesis, caused by mutations in one of several PEX genes. nih.govnih.gov This fundamental impairment in peroxisome assembly leads to a generalized loss of peroxisomal functions. nih.govknaw.nl One of the key biochemical consequences is the disruption of the final steps of bile acid synthesis. nih.gov
The inability to perform β-oxidation within the peroxisomes results in the accumulation of C27 bile acid intermediates, including 3α,7α-dihydroxy-5β-cholestanoic acid (a form of DHCA) and THCA, in the plasma, urine, and tissues of patients with Zellweger syndrome. nih.govmayocliniclabs.com In the brains of patients with peroxisome deficiency disorders, there is a notable increase in C27-bile acid intermediates like DHCA and THCA, while C24-bile acids are decreased, leading to a significantly higher C27/C24-bile acid ratio. nih.gov
The measurement of elevated levels of C27 bile acids, such as dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), in serum or plasma is a cornerstone in the biochemical diagnosis of peroxisomal biogenesis disorders like Zellweger syndrome. mayocliniclabs.com These compounds serve as critical research markers, allowing for the identification of affected individuals and aiding in the differentiation of various peroxisomal disorders. nih.gov The analysis is typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). knaw.nl Beyond initial diagnosis, monitoring the levels of these C27 bile acids can be used in research to evaluate the efficacy of potential therapeutic interventions. mayocliniclabs.com
Table 1: Biochemical Markers in Peroxisomal Disorders
| Disorder | Primary Defect | Key Accumulated Bile Acid Intermediates | Diagnostic Utility |
|---|---|---|---|
| Zellweger Spectrum Disorders | Impaired peroxisome biogenesis (PEX gene mutations) | 3α,7α-Dihydroxy-5β-cholestanoic acid (DHCA), 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) | Primary diagnostic marker in plasma and urine nih.govmayocliniclabs.com |
| D-bifunctional protein (DBP) deficiency | Deficiency of the DBP enzyme in peroxisomal β-oxidation | DHCA, THCA | Marker for a single enzyme defect of bile acid synthesis mayocliniclabs.com |
| Alpha-methylacyl-CoA racemase (AMACR) deficiency | Deficiency of the AMACR enzyme | DHCA, THCA | Marker for a single enzyme defect of bile acid synthesis mayocliniclabs.com |
Sterol 27-Hydroxylase Deficiency (Cerebrotendinous Xanthomatosis) and Its Biochemical Manifestations
Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. researchgate.netfrontiersin.org This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which is essential for the oxidation of the cholesterol side chain in the bile acid synthesis pathway. researchgate.netmdpi.com The deficiency of this enzyme leads to reduced production of chenodeoxycholic acid and cholic acid, and a characteristic accumulation of cholestanol (B8816890) and other bile acid intermediates in various tissues, including the brain, tendons, and lenses of the eyes. researchgate.netfrontiersin.orgmdpi.com
Research using animal models, particularly Cyp27a1 knockout mice, has been crucial for understanding the biochemical consequences of sterol 27-hydroxylase deficiency. nih.gov These models have demonstrated a significant reduction in the total bile acid pool. nih.gov While humans with CTX accumulate significant levels of cholestanol, the phenotype in Cyp27a1 knockout mice can be less severe, which is thought to be due to compensatory pathways involving other murine cytochrome P450 enzymes that can hydroxylate bile acid intermediates. nih.govpnas.org Studies in Cyp27a1/ApoE double knockout mice have shown that feeding with cholic acid or chenodeoxycholic acid can significantly alter the expression of genes involved in lipid metabolism and bile acid signaling. frontiersin.org
Table 2: Altered Bile Acid Profile in a Cyp27a1 Knockout Mouse Model
| Genotype | Total Bile Acid Concentration in Liver (µg/g) | Predominant Hepatic Bile Acids | Key Findings |
|---|---|---|---|
| Wild Type (WT) | 139.9 ± 88.8 | Taurocholic acid (TCA) (67%), Tauromuricholic acid (TMCA) (24%) | Normal bile acid profile. nih.gov |
| Cyp27a1-/- | Significantly reduced (by 75.0%) | TCA (69%), TMCA (23%) | Significant reduction in total liver bile acids. nih.gov |
In CTX, the enzymatic block caused by deficient sterol 27-hydroxylase leads to the shunting of cholesterol into alternative metabolic pathways. This results in the accumulation of various intermediates proximal to the block. A key accumulated metabolite is cholestanol, which is formed from the conversion of 7α-hydroxy-4-cholesten-3-one. frontiersin.org Research has also identified elevated levels of bile alcohols, such as cholestanetetrol glucuronide (tetrol), in the urine and blood of CTX patients. researchgate.netfrontiersin.org The continuous intracellular production of cholestanol from a bile acid precursor that can cross the blood-brain barrier is thought to be a major factor in the neurological damage seen in CTX. researchgate.net
Research on Other Congenital Bile Acid Synthesis Defects Affecting 3α,7α-Dihydroxycoprostanic Acid Pathways (e.g., 3β-Hydroxy-Δ5-C27-Steroid Dehydrogenase Deficiency)
Besides peroxisomal disorders and CTX, other inherited enzymatic defects can disrupt the bile acid synthesis pathway. One of the most common is 3β-hydroxy-Δ5-C27-steroid dehydrogenase (3β-HSD) deficiency, an autosomal recessive condition resulting from mutations in the HSD3B7 gene. nih.govelsevierpure.com This enzyme is crucial for the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one in the early stages of the primary bile acid synthesis pathway. nih.govresearchgate.net
A deficiency in 3β-HSD leads to a failure to produce normal primary bile acids and the accumulation of atypical C27 bile acids that retain the 3β-hydroxyl-Δ5 structure. nih.gov Biochemical diagnosis relies on detecting these specific atypical bile acids in urine and plasma. nih.gov The plasma bile acid profile will show high concentrations of 3β,7α-dihydroxy-5-cholenoic acid and 3β,7α,12α-trihydroxy-5-cholenoic acid, with absent or low levels of cholic and chenodeoxycholic acid. nih.gov These atypical bile acids are hepatotoxic and can lead to progressive liver disease if untreated. researchgate.net
Table 3: Diagnostic Biochemical Profile in 3β-HSD Deficiency
| Biological Fluid | Finding in 3β-HSD Deficiency | Significance |
|---|---|---|
| Plasma | High concentrations of 3β,7α-dihydroxy-5-cholenoic acid and 3β,7α,12α-trihydroxy-5-cholenoic acid | Indicates accumulation of atypical bile acids due to enzymatic block. nih.gov |
| Plasma | Absent or low levels of cholic acid and chenodeoxycholic acid | Demonstrates failure to synthesize mature primary bile acids. nih.gov |
| Urine | Detection of sulphated dihydroxycholenoic acids and trihydroxycholenoic acids | Confirms the presence of atypical bile acid metabolites. nih.gov |
Advanced Research Directions and Emerging Applications of 3α,7α Dihydroxycoprostanic Acid D3
Integration with Systems Biology Approaches for Comprehensive Metabolic Pathway Mapping
The integration of stable isotope-labeled standards like 3α,7α-Dihydroxycoprostanic Acid-d3 is fundamental to modern systems biology. thermofisher.comisotope.com These approaches aim to create comprehensive maps of metabolic networks to understand how they function as a whole. In the context of bile acid metabolism, two major pathways exist: the "neutral" pathway, which is dominant in healthy adults, and the "acidic" pathway. nih.govnih.gov 3α,7α-Dihydroxycoprostanic acid is a crucial intermediate in the acidic pathway, which is initiated by the hydroxylation of cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov
The use of d3-DHCA allows researchers to perform stable isotope tracing studies, which are essential for measuring metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.gov By introducing d3-DHCA into a biological system (e.g., cell culture, animal model) and using mass spectrometry to track the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can precisely quantify the contribution of the acidic pathway to the total bile acid pool. This is particularly important as the acidic pathway's activity is known to increase significantly in certain physiological states, such as in neonates, and in pathological conditions like cirrhosis. nih.gov This provides a dynamic and quantitative view of metabolic regulation that is unattainable with simple concentration measurements. nih.gov
Table 1: Key Enzymes and Intermediates in the Acidic Pathway of Bile Acid Synthesis
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | Cholesterol | Sterol 27-hydroxylase (CYP27A1) | 27-Hydroxycholesterol (B1664032) |
| 2 | 27-Hydroxycholesterol | Oxysterol 7α-hydroxylase (CYP7B1) | 7α,27-dihydroxycholesterol |
| 3 | 7α,27-dihydroxycholesterol | 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) | 7α-hydroxy-3-oxo-4-cholestenoic acid |
| 4 | 7α-hydroxy-3-oxo-4-cholestenoic acid | Steroid 5β-reductase (AKR1D1) | 3-oxo-7α-hydroxy-5β-cholestanoic acid |
| 5 | 3-oxo-7α-hydroxy-5β-cholestanoic acid | 3α-hydroxysteroid dehydrogenase (AKR1C4) | 3α,7α-Dihydroxycoprostanic acid (DHCA) |
This table outlines the primary steps in the acidic pathway leading to the formation of chenodeoxycholic acid, highlighting the position of 3α,7α-Dihydroxycoprostanic acid. nih.gov
High-Throughput Screening Method Development Utilizing Deuterated Standards
High-throughput screening (HTS) is essential for discovering new drugs and identifying potential biomarkers from vast numbers of samples. In the field of metabolomics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for HTS due to its speed and sensitivity. sigmaaldrich.com The use of deuterated internal standards is critical in HTS to ensure the accuracy and reproducibility of quantification by correcting for variations in sample preparation and matrix effects that can suppress or enhance the ion signal. sigmaaldrich.comisolife.nl
Mixtures of deuterated bile acids, often including a d4- or d3-labeled version of key intermediates, are commercially available or can be custom-formulated for HTS applications. sigmaaldrich.comcaymanchem.comnih.gov this compound would be an indispensable component of such a mixture for studies focused on the acidic pathway's role in disease or its modulation by therapeutic compounds. For example, in a screen to identify inhibitors of CYP7B1, d3-DHCA would serve as an ideal internal standard for the accurate quantification of the unlabeled, endogenously produced DHCA, ensuring that observed changes are due to enzyme inhibition rather than analytical variability.
Table 2: Example Composition of a Deuterated Bile Acid Mixture for High-Throughput Screening
| Deuterated Standard | Abbreviation | Pathway Relevance |
|---|---|---|
| Cholic acid-d4 | d4-CA | Neutral Pathway Product |
| Chenodeoxycholic acid-d4 | d4-CDCA | Neutral/Acidic Pathway Product |
| Deoxycholic acid-d4 | d4-DCA | Secondary Bile Acid |
| Lithocholic acid-d4 | d4-LCA | Secondary Bile Acid |
| Glycocholic acid-d4 | d4-GCA | Conjugated Primary Bile Acid |
| Taurocholic acid-d4 | d4-TCA | Conjugated Primary Bile Acid |
| This compound | d3-DHCA | Acidic Pathway Intermediate |
This table provides a representative list of standards that could be combined in a mix for comprehensive, high-throughput analysis of bile acid profiles. sigmaaldrich.comnih.gov
Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
The complexity of the bile acid metabolome, which includes numerous structurally similar and isobaric isomers, demands highly sophisticated analytical platforms. nih.govsigmaaldrich.com Modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), like Quadrupole Time-of-Flight (Q-ToF) systems, offer superior chromatographic separation and mass accuracy compared to older methods. mdpi.comacs.org
In these advanced platforms, this compound plays a crucial role as an internal standard. The ideal internal standard co-elutes with the analyte of interest and has nearly identical chemical properties, which deuterated standards provide. researchgate.net This ensures that any analytical variability, such as ion suppression or changes in instrument response, affects both the standard and the analyte equally, allowing for highly accurate and precise quantification. thermofisher.comisolife.nl The development of methods using techniques like UPLC-MSE, which captures both precursor and fragment ion data in a single run, further enhances specificity by providing structural confirmation, for which d3-DHCA serves as a perfect reference compound. acs.org This enables the detection and reliable quantification of very low-abundance species, which is critical for studying subtle metabolic dysregulation in disease. mdpi.com
Table 3: Comparison of Analytical Platforms for Bile Acid Analysis
| Platform | Resolution/Speed | Sensitivity/Specificity | Role of d3-DHCA |
|---|---|---|---|
| GC-MS | Good separation for volatile compounds | Requires derivatization | Internal standard for quantification |
| HPLC-MS/MS | Good separation, moderate speed | High sensitivity/specificity (MRM mode) | Essential internal standard for accurate quantification in targeted analysis. sigmaaldrich.com |
| UHPLC-MS/MS | Excellent separation, high speed (e.g., 7 min run time). nih.gov | Very high sensitivity and specificity | Critical for accuracy in high-throughput and targeted methods. nih.govmdpi.com |
| UPLC-HRMS (Q-ToF) | Superior separation and mass accuracy | High sensitivity, enables untargeted analysis and structural confirmation. acs.org | Provides a retention time and fragmentation pattern reference for confident identification and precise quantification. |
Exploration of Unexplored Metabolic Fates or Alternative Pathways Involving 3α,7α-Dihydroxycoprostanic Acid
While the main role of 3α,7α-Dihydroxycoprostanic acid is as a precursor to chenodeoxycholic acid (CDCA), the full extent of its metabolic fate is not completely understood. hmdb.ca The gut microbiome, in particular, is a major site of bile acid biotransformation, converting primary bile acids into a vast array of secondary and tertiary metabolites. nih.govnih.gov For instance, gut bacteria are known to perform 7α-dehydroxylation, converting cholic acid and CDCA into the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. nih.gov
By using d3-DHCA as a tracer in animal models or in vitro gut microbiome cultures, researchers can explore whether it undergoes similar or unique microbial transformations. Tracking the d3 label with HRMS can uncover novel, previously uncharacterized metabolites derived from this acidic pathway intermediate. This could reveal alternative metabolic shunts or detoxification pathways that are active under specific conditions, such as inflammatory bowel disease or antibiotic treatment, which significantly alter the gut microbial landscape. Such studies are crucial for understanding the full biological impact of the acidic pathway of bile acid synthesis.
Table 4: Known and Potential Metabolic Transformations of 3α,7α-Dihydroxycoprostanic Acid
| Transformation | Enzyme/Process | Potential Product | Significance |
|---|---|---|---|
| Peroxisomal β-oxidation | Peroxisomal enzymes | Chenodeoxycholic acid (CDCA) | Known primary fate in the liver. nih.gov |
| 7α-dehydroxylation | Gut microbial enzymes (e.g., Clostridium species) | 3α-hydroxy-5β-cholanoic acid (potential novel metabolite) | Could represent a new secondary bile acid derived from the acidic pathway. nih.gov |
| Epimerization | Microbial hydroxysteroid dehydrogenases | 3β,7α-dihydroxy or 3α,7β-dihydroxy analogs | Could alter receptor activity and signaling properties. |
| Conjugation (Sulfation/Glucuronidation) | Hepatic or intestinal enzymes | Sulfated or glucuronidated DHCA | Potential detoxification or excretion pathways. |
Application in Cell-Based and Organoid Research Models to Study Bile Acid Homeostasis
Cell-based models, such as cultured hepatocyte lines (e.g., HepaRG), and more complex, three-dimensional organoid systems are invaluable tools for dissecting the molecular mechanisms of bile acid homeostasis. sigmaaldrich.comnih.gov These models allow for controlled experiments to study gene regulation, transporter activity, and metabolic responses to various stimuli. For example, recent research in clear cell renal cell carcinoma (ccRCC) cell lines has demonstrated that the bile acid synthesis enzyme HSD3B7 is essential for cancer cell survival by regulating cholesterol homeostasis. nih.gov
In these systems, this compound is used as a tool to precisely trace metabolic flux and quantify pathway activity. Researchers can administer d3-DHCA to liver or intestinal organoids to measure its rate of uptake and conversion to downstream products like CDCA. This allows for a direct assessment of the activity of specific enzymes and transporters under different experimental conditions, such as exposure to a drug candidate or in an organoid model of a genetic disease like Microvillus Inclusion Disease. wiley.com This quantitative flux data provides critical insights into the regulation of bile acid homeostasis and how it is disrupted in disease. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3α,7α-Dihydroxycoprostanic acid |
| 7α-hydroxy-3-oxo-4-cholestenoic acid |
| 7α-hydroxy-4-cholesten-3-one |
| Allocholic acid |
| Allodeoxycholic acid |
| Chenodeoxycholic acid |
| Cholic acid |
| Cholesterol |
| Deoxycholic acid |
| Glycocholic acid |
| Lithocholic acid |
| Taurocholic acid |
Conclusion
Summary of Key Research Findings on 3α,7α-Dihydroxycoprostanic Acid and Its Deuterated Analog
Research has established 3α,7α-Dihydroxycoprostanic acid as a key intermediate in the biosynthesis of chenodeoxycholic acid, a primary bile acid. hmdb.ca It is normally present in small amounts in the urine of healthy individuals. hmdb.ca However, its accumulation, along with other bile acid intermediates, is a significant biomarker for certain inborn errors of metabolism, particularly peroxisomal biogenesis disorders like Zellweger syndrome. hmdb.canih.govarupconsult.com In these conditions, impaired peroxisomal function leads to defects in the bile acid synthesis pathway, resulting in the buildup of precursor molecules. nih.govscielo.br
The study of 3α,7α-Dihydroxycoprostanic acid has been greatly advanced by the use of its deuterated analog, 3α,7α-Dihydroxycoprostanic Acid-d3. This stable isotope-labeled compound serves as an ideal internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govavantiresearch.comsciex.com The use of deuterated standards is crucial for achieving accurate and reproducible quantification of endogenous bile acids in complex biological samples like plasma and fibroblasts. nih.govsciex.comnih.gov This precision is vital for the diagnosis and monitoring of peroxisomal disorders where the profile of bile acid intermediates provides critical diagnostic clues. scielo.brnih.govmedscape.com
Future Outlook for Research on Bile Acid Metabolism and Deuterated Tracers
The future of bile acid research is poised for significant advancements, driven by technological progress and a deeper understanding of the gut-liver axis. nih.govmdpi.com The role of bile acids extends beyond digestion to encompass signaling functions that regulate metabolism and inflammation. nih.govmdpi.com Future investigations will likely focus on elucidating the complex interplay between the gut microbiome and host bile acid metabolism, and how this interaction influences health and diseases like metabolic dysfunction-associated steatohepatitis (MASH) and inflammatory bowel disease. nih.govmdpi.comthe-scientist.com
The development of advanced analytical techniques, particularly high-resolution mass spectrometry, will continue to expand the known diversity of bile acid structures and their metabolic products. nih.govthe-scientist.com In this context, deuterated tracers, including analogs of 3α,7α-Dihydroxycoprostanic acid, will remain indispensable tools. avantiresearch.comnih.govnih.gov Their application in metabolic imaging and flux analysis will allow researchers to trace the dynamic movement of substrates through metabolic pathways in real-time. nih.govnih.gov This will provide unprecedented insights into the pathophysiology of metabolic disorders and aid in the development of novel therapeutic strategies that target bile acid signaling and metabolism. mdpi.comthe-scientist.com The use of these tracers will be fundamental in personalizing medicine by allowing for the precise characterization of an individual's metabolic phenotype.
Q & A
Basic Research Questions
Q. How is 3α,7α-Dihydroxycoprostanic Acid-d3 quantitatively analyzed in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated standards (e.g., this compound) for isotopic dilution to correct for matrix effects and ionization variability. Internal validation should include calibration curves with spiked deuterated analogs to ensure precision (CV <15%) and accuracy (80–120% recovery) . Ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC-Q/TOF-MS) is also effective for untargeted metabolomic profiling, as demonstrated in studies of hyperuricemia and bile acid biosynthesis pathways .
Q. What experimental models are used to investigate its role in bile acid metabolism?
- Methodological Answer : Rodent models (e.g., rats with induced functional constipation or hyperuricemia) are commonly employed. Bile acid flux is assessed via fecal and plasma metabolomics, with targeted quantification of this compound and its precursors. For mechanistic studies, knockout models (e.g., CYP7A1-deficient mice) can elucidate its biosynthetic pathway .
Q. How should researchers validate the stability of this compound under storage conditions?
- Methodological Answer : Stability testing should include short-term (room temperature, 24–72 hours), long-term (-20°C or -80°C, 6–12 months), and freeze-thaw cycles (≥3 cycles). Use LC-MS/MS to monitor degradation products (e.g., oxidation artifacts). Evidence suggests storage at -20°C in amber vials minimizes photodegradation, with purity retained >95% for 12 months .
Advanced Research Questions
Q. How can contradictory findings in this compound concentrations across studies be resolved?
- Methodological Answer : Discrepancies often arise from inter-laboratory variability in sample preparation (e.g., extraction protocols: solid-phase vs. liquid-liquid extraction) or analytical parameters (e.g., ion suppression in MS). Harmonize workflows using reference materials (e.g., SPLASH™ lipidomics standards) and cross-validate with orthogonal methods like nuclear magnetic resonance (NMR). For example, plasma levels decreased in rapeseed cake dietary studies but increased in hyperuricemia models —these differences may reflect tissue-specific metabolism or dietary modulation of gut microbiota .
Q. What are the implications of altered this compound levels in disease states?
- Methodological Answer : Elevated levels in hyperuricemia mice correlate with disrupted primary bile acid biosynthesis, while reductions in functional constipation models suggest compensatory regulation of enterohepatic circulation. To dissect causality, use isotope tracing (e.g., ¹³C-labeled cholesterol) in vitro or in vivo to map precursor-product relationships .
Q. How does this compound interact with gut microbiota-derived metabolites?
- Methodological Answer : Co-culture systems (e.g., human fecal microbiota + enterohepatic cell lines) can model microbial transformation of bile acids. Metagenomic sequencing (16S rRNA) paired with metabolomics identifies bacterial taxa (e.g., Clostridium scindens) responsible for dehydroxylation or epimerization. For example, RA intervention in hyperuricemia mice restored gut microbiota diversity and normalized this compound levels, linking microbial ecology to host metabolism .
Q. What advanced statistical approaches are recommended for analyzing multi-omics data involving this compound?
- Methodological Answer : Integrate metabolomic, proteomic, and metagenomic datasets using pathway enrichment tools (e.g., MetaboAnalyst, KEGG) to identify nodes of interaction. For bile acid studies, partial least squares-discriminant analysis (PLS-DA) effectively discriminates disease states based on metabolite clusters. In functional constipation research, pathway impact scores (via MetaboAnalyst) highlighted primary bile acid biosynthesis as the most perturbed pathway .
Methodological Best Practices
- Sample Preparation : Use deuterated internal standards during extraction to correct for recovery losses. Acidify plasma/serum (pH 3–4) to stabilize bile acids .
- Data Reporting : Include batch-specific certificates of analysis (CoA) for deuterated compounds, detailing isotopic purity (>99 atom% D) and solvent compatibility .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for metabolomic data reporting, including sample size justification and randomization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
